molecular formula C15H12O4 B3228277 4-(4-Formylphenyl)-2-methoxybenzoic acid CAS No. 1261958-93-3

4-(4-Formylphenyl)-2-methoxybenzoic acid

Cat. No.: B3228277
CAS No.: 1261958-93-3
M. Wt: 256.25 g/mol
InChI Key: VUCCCFSRKSARBN-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)-2-methoxybenzoic acid is a bifunctional aromatic compound featuring a benzoic acid core substituted with a methoxy group at the 2-position and a formylphenyl group at the 4-position. The carboxylic acid group confers acidity and hydrogen-bonding capacity, while the formyl group enables reactivity in condensation reactions (e.g., Schiff base formation). The methoxy group contributes electron-donating effects, influencing electronic properties and solubility. This compound is of interest in materials science and pharmaceutical research due to its structural versatility .

Properties

IUPAC Name

4-(4-formylphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-14-8-12(6-7-13(14)15(17)18)11-4-2-10(9-16)3-5-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCCCFSRKSARBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688915
Record name 4'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-93-3
Record name 4'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group will yield 4-(4-Carboxyphenyl)-2-methoxybenzoic acid, while reduction will produce 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(4-Formylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-2-methoxybenzoic acid involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

4-(2-Methoxyphenyl)Benzaldehyde (Synonyms: 2-(4-Formylphenyl)anisole)

  • Structure : Lacks the carboxylic acid group, replaced by a benzaldehyde moiety.
  • Higher volatility due to the aldehyde group. Reduced hydrogen-bonding capacity compared to the benzoic acid derivative.
  • Applications : Primarily used as an intermediate in organic synthesis .

4-[(2-Allyl-4-formyl-6-methoxyphenoxy)methyl]benzoic Acid

  • Structure: Contains an allyl-substituted phenoxy methyl group at the 6-position of the formylphenyl ring.
  • Methoxy group at 6-position (vs. 2-position in the target compound) alters electronic distribution.
  • Applications: Potential use in polymer chemistry or as a bioactive scaffold .

4-Formyl-2-methoxyphenyl Esters (e.g., 4-formyl-2-methoxyphenyl 4-(trifluoromethyl)benzoate)

  • Structure : Ester derivatives with electron-withdrawing substituents (e.g., -CF₃).
  • Properties :
    • Enhanced hydrolytic stability compared to carboxylic acids.
    • Trifluoromethyl group increases lipophilicity (log P) and resistance to metabolic degradation.
  • Biological Activity : Docking scores (e.g., -7.13 for 4-(trifluoromethyl)benzoate) suggest stronger target binding compared to unsubstituted analogs .

Fmoc-Mmb3-OH (5-(Fmoc-aminomethyl)-4-(isopentyloxy)-2-methoxybenzoic Acid)

  • Structure: Features a bulky Fmoc-protected aminomethyl group and isopentyloxy chain.
  • Properties :
    • Increased molecular weight (512.2044 g/mol) and lipophilicity.
    • Designed for solid-phase peptide synthesis due to orthogonal protecting groups.
  • Applications : Key in peptide engineering and combinatorial chemistry .

Alisertib (MLN8237)

  • Structure : Complex heterocyclic pharmacophore with a 2-methoxybenzoic acid moiety.
  • Properties :
    • Benzoic acid group enhances solubility and binding to Aurora A kinase.
    • Fluorine and chloro substituents improve metabolic stability.
  • Applications : FDA-approved kinase inhibitor for cancer therapy .

Biological Activity

4-(4-Formylphenyl)-2-methoxybenzoic acid, also known as a derivative of methoxybenzoic acid, has garnered attention in scientific research for its potential biological activities. This compound belongs to a class of organic compounds that exhibit various pharmacological properties, including antimicrobial and anticancer effects. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H12_{12}O4_4. Its structure comprises a methoxy group attached to a benzoic acid moiety, which is further substituted with a formyl group on the phenyl ring. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of methoxybenzoic acids, including this compound, exhibit significant antimicrobial properties. A study on similar compounds revealed that their antibacterial activity was notably effective against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Bacteria
This compound16Staphylococcus aureus
This compound32Mycobacterium smegmatis
Control Compound>64Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that compounds with similar structural features can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. Specifically, they have been found to induce apoptosis in various cancer cell lines .

Case Study: In Vivo Antitumor Efficacy

In vivo studies demonstrated that derivatives similar to this compound exhibited promising antitumor effects in xenograft models. For instance, treatment with these compounds resulted in significant tumor growth inhibition without notable neurotoxicity .

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as tubulin. By binding to the colchicine site on tubulin, it inhibits the polymerization process necessary for mitosis, thereby halting cancer cell proliferation . Additionally, its antibacterial action may involve disruption of bacterial cell wall synthesis or function.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Formylphenyl)-2-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-formylbenzoic acid derivatives with methoxy-substituted aromatic precursors. Key reagents include oxidizing agents (e.g., KMnO₄ for aldehyde stabilization) and nucleophiles like sodium methoxide for etherification . Reaction conditions (temperature, solvent polarity, pH) significantly impact yield. For example, using anhydrous DMF at 60–80°C enhances coupling efficiency, while acidic conditions (pH 4–6) prevent premature hydrolysis of the formyl group . Optimized routes report yields of 64–84% via stepwise esterification and oxidation, validated by TLC and HPLC .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the structural integrity of this compound?

  • Methodological Answer : ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while methoxy protons resonate at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with para-substitution . IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1680 cm⁻¹ (C=O of aldehyde) confirm functional groups. Discrepancies in peak positions may indicate impurities or tautomerization, requiring recrystallization in ethanol/water mixtures .

Q. What factors influence the solubility of this compound in organic solvents, and how can solubility be optimized for reaction conditions?

  • Methodological Answer : Solubility is highly solvent-dependent. Polar aprotic solvents (DMF, DMSO) dissolve the compound effectively due to hydrogen bonding with the carboxylic acid group. In saturated hydrocarbons (e.g., hexane), solubility is negligible (<0.1 mg/mL) . For reactions requiring non-polar media, pre-dissolution in DMSO followed by gradual solvent exchange to toluene can mitigate precipitation. Solubility data for analogous 2-methoxybenzoic acids in cyclohexane and ethanol mixtures provide predictive models .

Advanced Research Questions

Q. How can this compound be utilized as a building block in the synthesis of complex heterocyclic compounds for pharmaceutical applications?

  • Methodological Answer : The formyl group enables Schiff base formation with amines, facilitating access to triazine and imidazole derivatives. For example, coupling with 4-aminophenol under microwave irradiation yields triazin-2-yl-amino intermediates, which are precursors to kinase inhibitors . In cancer research, the carboxylic acid moiety allows conjugation to drug delivery systems (e.g., PEGylated nanoparticles), enhancing bioavailability .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of the formyl group in this compound under varying pH conditions?

  • Methodological Answer : Contradictions often arise from pH-dependent tautomerization (aldehyde ↔ enol). Controlled experiments using buffered solutions (pH 2–10) with real-time monitoring via UV-Vis spectroscopy (λmax = 280 nm for aldehyde) clarify reactivity trends. At pH > 8, the enolate form dominates, reducing electrophilicity and complicating nucleophilic additions. Adjusting pH to 5–7 stabilizes the aldehyde, enabling efficient Grignard or hydrazine reactions .

Q. What computational modeling approaches are suitable for predicting the crystal structure and polymorphic forms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict intermolecular interactions, such as hydrogen bonding between carboxylic acid dimers and π-stacking of aromatic rings . Pair Distribution Function (PDF) analysis of X-ray diffraction data identifies polymorphs, with Form I (monoclinic) being thermodynamically stable. Solvent-mediated crystallization in acetonitrile favors Form II (orthorhombic), which exhibits enhanced solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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